Home > Products > Screening Compounds P36129 > 2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4498589
CAS Number:
Molecular Formula: C13H10BrF3N8
Molecular Weight: 415.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-{[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of heterocyclic compounds that exhibit antagonist activity against adenosine receptors, particularly the A3 subtype. [] While its specific source and detailed classification require further investigation, its role in scientific research stems from its potential to elucidate the function and therapeutic potential of adenosine receptors.

Mechanism of Action

2-{[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine acts as an antagonist at A3 adenosine receptors. [] Antagonists bind to receptors without activating them, thereby blocking the binding and effects of endogenous agonists like adenosine. Further research is needed to determine the precise binding site, affinity, and selectivity of this compound for A3 receptors compared to other adenosine receptor subtypes.

Applications
  • Developing selective A3 antagonists: Further modifications based on its structure could lead to more potent and selective A3 antagonists for research and potential therapeutic applications. []

    5-Amino-7-(phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

    • Compound Description: SCH 58261 is a selective adenosine A2A receptor antagonist. [, ]
    • Relevance: SCH 58261 shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The presence of different substituents on this core structure is responsible for their specific pharmacological properties. [, ]

    Compound Description: SCH-442416 is a selective antagonist for presynaptic adenosine A2A receptors. In studies on squirrel monkeys, it was found to decrease the self-administration of Δ9-Tetrahydrocannabinol (THC), suggesting potential as a treatment for marijuana dependence. []

    Relevance: SCH-442416 shares the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure with 2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The structural similarity, particularly the presence of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety, suggests they might have related binding affinities or interactions with adenosine receptors. []

    5-N-(4-methoxyphenyl-carbamoyl)amino-8-propyl-2(2furyl)-pyrazolo-[4,3e]-1,2,4-triazolo-[1,5-c]-pyrimidine ([3H]MRE 3008F20)

    • Compound Description: [3H]MRE 3008F20 is a radioligand used to study adenosine A3 receptors. It demonstrates high affinity for the A3 subtype, making it suitable for investigating the expression and function of these receptors in various cell types, including lymphocytes. Binding studies with [3H]MRE 3008F20 have revealed the presence of A3 receptors in human lymphocytes and their up-regulation upon T cell activation. []
    • Relevance: [3H]MRE 3008F20 shares the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with 2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The structural similarity, especially the shared core, indicates that they are likely to interact with similar biological targets, particularly within the adenosine receptor family. []

    5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

    • Compound Description: This compound is an adenosine A3 receptor antagonist. When tested in an oxygen and glucose deprivation (OGD) model in rat hippocampal slices, it demonstrated a protective effect against irreversible synaptic failure, suggesting potential as a therapeutic agent in stroke. []
    • Relevance: This compound shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The shared core structure suggests they might share similar binding properties to adenosine receptors. []

    Compound Description: KW-6002 is a selective antagonist for postsynaptic A2A adenosine receptors. In squirrel monkeys, it increased the self-administration of Δ9-Tetrahydrocannabinol (THC). []

  • Relevance: While KW-6002 doesn't share the exact core structure, it's classified as an adenosine receptor antagonist like some derivatives of 2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This suggests that both compounds target similar biological pathways, specifically those involving adenosine receptors. []

Properties

Product Name

2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C13H10BrF3N8

Molecular Weight

415.17 g/mol

InChI

InChI=1S/C13H10BrF3N8/c1-6-9(14)10(13(15,16)17)22-24(6)4-8-20-12-7-3-19-23(2)11(7)18-5-25(12)21-8/h3,5H,4H2,1-2H3

InChI Key

XXDBAEDLKHZXHO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=NN3C=NC4=C(C3=N2)C=NN4C)C(F)(F)F)Br

Canonical SMILES

CC1=C(C(=NN1CC2=NN3C=NC4=C(C3=N2)C=NN4C)C(F)(F)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.